molecular formula C21H21ClN2O3 B11036755 8-chloro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

8-chloro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11036755
M. Wt: 384.9 g/mol
InChI Key: BKZKXPAQBPTTOO-UHFFFAOYSA-N
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Description

8-chloro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is notable for its unique structure, which includes a pyrroloquinoline core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrroloquinoline core. This can be achieved through a condensation reaction between an amine and a ketone under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable pyridine derivative and a palladium catalyst.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-chloro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-chloro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other essential cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core structure, such as quinine and chloroquine.

    Pyridine Derivatives: Compounds containing a pyridine ring, such as nicotinamide and pyridoxine.

Uniqueness

8-chloro-1-hydroxy-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-4-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its fused pyrroloquinoline and pyridine rings, along with the presence of multiple functional groups

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

6-chloro-3-hydroxy-9,11,11-trimethyl-3-(2-oxo-2-pyridin-4-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C21H21ClN2O3/c1-12-10-20(2,3)24-18-15(12)8-14(22)9-16(18)21(27,19(24)26)11-17(25)13-4-6-23-7-5-13/h4-9,12,27H,10-11H2,1-3H3

InChI Key

BKZKXPAQBPTTOO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)Cl)(C)C

Origin of Product

United States

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